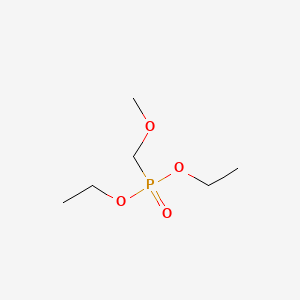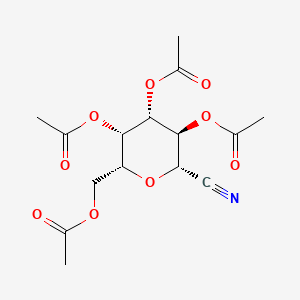
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a complex organic compound known for its significant role in various biochemical and industrial applications. This compound is characterized by its intricate molecular structure, which includes multiple acetyl groups attached to a galactopyranosyl cyanide backbone. It is commonly used in the synthesis of carbohydrates and glycoconjugates, making it a valuable tool in the study of cell-surface interactions and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide typically involves the acetylation of beta-D-galactopyranosyl cyanide. This process can be achieved through the reaction of beta-D-galactopyranosyl cyanide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the galactopyranosyl moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding beta-D-galactopyranosyl cyanide.
Condensation Reactions: It can participate in condensation reactions to form more complex glycoconjugates.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Water or Acidic Conditions: Used for hydrolysis reactions.
Major Products Formed
Beta-D-Galactopyranosyl Cyanide: Formed upon hydrolysis.
Various Glycoconjugates: Formed through condensation reactions with other carbohydrate molecules.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates for studying cell-surface interactions.
Biology: Employed in the study of carbohydrate-protein recognition processes.
Medicine: Plays a crucial role in designing drugs to treat diseases related to abnormal carbohydrate metabolism or glycosylation, such as cancer and genetic disorders.
Industry: Used in the production of various biochemical reagents and intermediates.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to carbohydrate-recognizing proteins, thereby influencing various biochemical processes. In drug design, it acts as a precursor for the synthesis of bioactive glycoconjugates that can modulate cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of a cyanide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and in the study of carbohydrate-related biochemical processes.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBDPDTERVBDN-AIEDFZFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472551 |
Source


|
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52443-07-9 |
Source


|
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




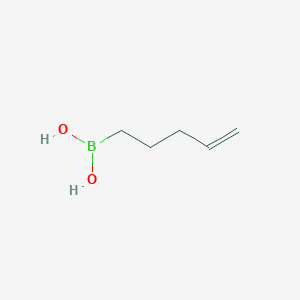
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
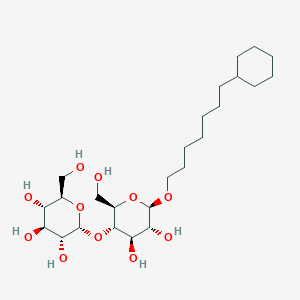


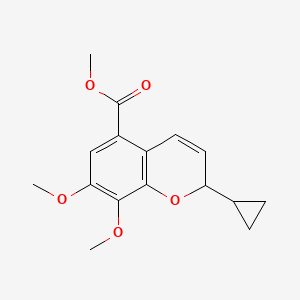
![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)

